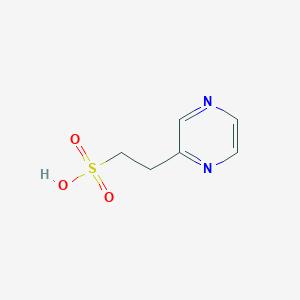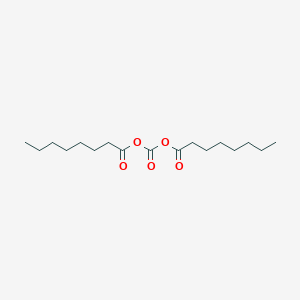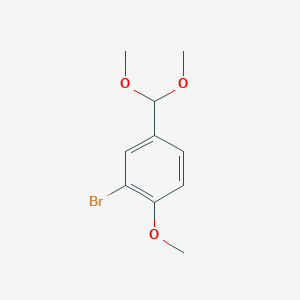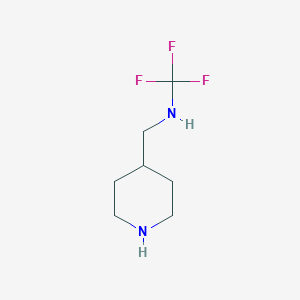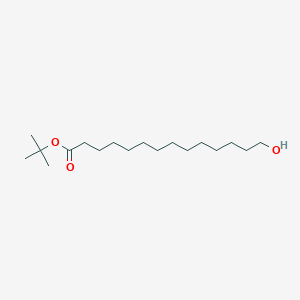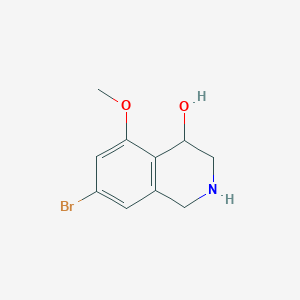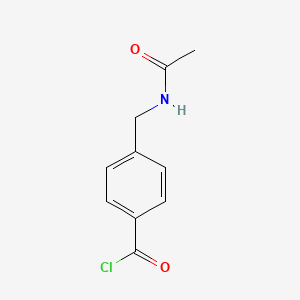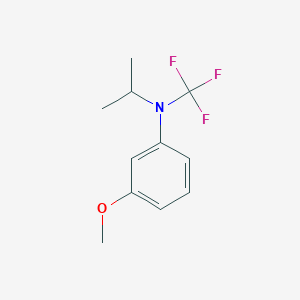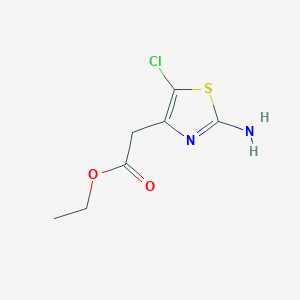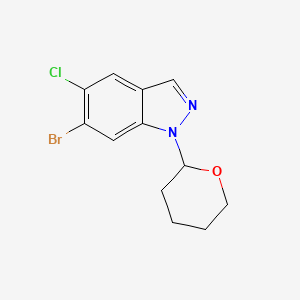![molecular formula C21H20N8 B13967465 1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Diazabicycloheptane Ring: This can be achieved through a series of cyclization reactions involving appropriate amine and alkene precursors under acidic or basic conditions.
Pyridine Ring Functionalization: The pyridine ring is functionalized through electrophilic substitution reactions, often using halogenation followed by nucleophilic substitution.
Indazole Ring Construction: The indazole ring is constructed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the diazabicycloheptane, pyridine, and indazole fragments using coupling reagents such as HATU or EDCI in the presence of a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyridine or indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols, and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
作用機序
The mechanism of action of 1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or disruption of microbial growth.
類似化合物との比較
Similar Compounds
1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine: This compound shares structural similarities with other diazabicycloheptane derivatives and indazole-based compounds.
2,5-Diazabicyclo[2.2.1]heptane Derivatives: These compounds are known for their use as chiral ligands and catalysts in asymmetric synthesis.
Indazole Derivatives: Indazole-based compounds are widely studied for their biological activities, including anti-cancer and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C21H20N8 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
1-[5-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine |
InChI |
InChI=1S/C21H20N8/c1-2-4-19-18(3-1)21(26-20-12-22-5-6-24-20)27-29(19)17-8-16(9-23-10-17)28-13-14-7-15(28)11-25-14/h1-6,8-10,12,14-15,25H,7,11,13H2,(H,24,26,27)/t14-,15-/m0/s1 |
InChIキー |
KDMLUZVSKGNDTO-GJZGRUSLSA-N |
異性体SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CN=CC(=C3)N4C5=CC=CC=C5C(=N4)NC6=NC=CN=C6 |
正規SMILES |
C1C2CNC1CN2C3=CN=CC(=C3)N4C5=CC=CC=C5C(=N4)NC6=NC=CN=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


